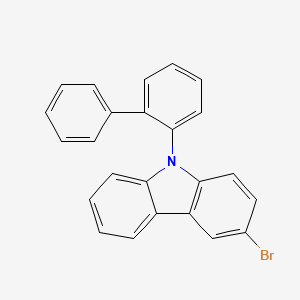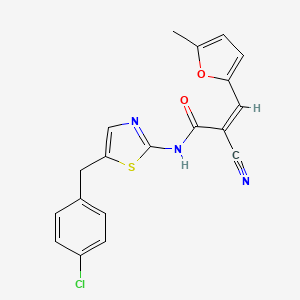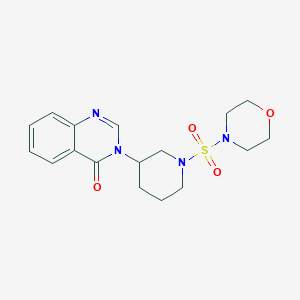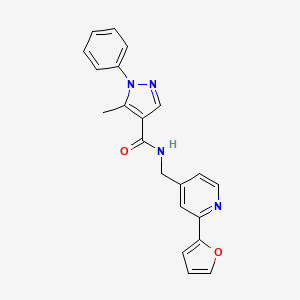
1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that have been studied for their potential in various fields of chemistry and pharmacology, due to their unique molecular structures and properties. While direct studies on this exact compound are scarce, research on similar compounds provides valuable insights into its potential characteristics and applications. The research focuses on synthesis methods, molecular structure analysis, and properties to explore its utilities further.
Synthesis Analysis
The synthesis of related piperidine oxalate compounds often involves multi-step chemical reactions, starting from basic piperidine structures and incorporating various functional groups through reactions such as reductive alkylation, Michael addition, and condensation processes. For instance, a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized through a reaction involving oxime and chloromethylpyridine, showcasing the complexity and precision required in synthesizing such compounds (Xue Si-jia, 2011).
Molecular Structure Analysis
Molecular structure analysis, often determined through techniques like X-ray crystallography, reveals the geometric conformation and bonding patterns within these compounds. For example, analysis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate demonstrated the molecule's Z conformation and provided insights into its stereochemistry and molecular interactions (Ajay Kumar Kariyappa et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of piperidine oxalate derivatives often involves interactions with nucleophiles and electrophiles, influenced by the presence of fluorine and methoxy groups. These functional groups can significantly affect the compound's reactivity, enabling selective synthesis processes and modifications. Research on similar compounds, such as the synthesis of 3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one, highlights the strategic use of reactants and conditions to achieve desired chemical structures (Y. Duan-zhi, 2005).
科学的研究の応用
Synthesis and Structural Analysis
- Compounds with similar structures, such as various piperidine derivatives and benzyl-piperidin-4-ones, have been synthesized and analyzed for their crystal structures and bioactivity. These studies highlight the importance of the piperidine core and substituted benzyl groups in developing compounds with potential bioactivity (Xue Si-jia, 2011).
Biological Evaluation and Potential Therapeutic Applications
- Analogous compounds have been evaluated for their biological activities, including their potential as inhibitors or modulators in various biological pathways. For example, piperidine derivatives have been explored for their inhibitory activities towards fungi, showcasing the bioactivity potential of these structures in antifungal applications (P. Lagisetty, D. Powell, V. Awasthi, 2009).
Chemical and Physical Properties Investigation
- Research on similar compounds has also focused on understanding their chemical and physical properties, including their oxidation behavior and structural conformations. This fundamental knowledge supports the design and synthesis of new compounds with desired properties and activities (C. Kim, P. F. Misco, 1985).
Potential for Material Science and Engineering Applications
- The synthesis and evaluation of piperidine derivatives have also been explored for applications beyond biomedicine, such as in material science and engineering, demonstrating the versatility of this chemical scaffold in various scientific research applications (S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, N. Islam, 2016).
特性
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F2NO3.C2H2O4/c1-26-19-9-18(10-20(12-19)27-2)15-28-14-16-5-7-25(8-6-16)13-17-3-4-21(23)22(24)11-17;3-1(4)2(5)6/h3-4,9-12,16H,5-8,13-15H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTESJNJUDSGLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC3=CC(=C(C=C3)F)F)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)

![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)
![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2488220.png)
![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2488221.png)
![6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488223.png)




![N-(benzo[b]thiophen-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2488231.png)
![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2488232.png)
![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)